![molecular formula C22H32N2O6 B194853 Hexoprenalin CAS No. 3215-70-1](/img/structure/B194853.png)
Hexoprenalin
Übersicht
Beschreibung
Hexoprenalin ist ein selektiver Beta-2-Adrenozeptor-Agonist, der hauptsächlich als Bronchodilatator und Tokolytikum eingesetzt wird. Es wird häufig zur Behandlung von Asthma und anderen obstruktiven Atemwegserkrankungen sowie zur Unterdrückung von Frühgeburten eingesetzt .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Hexoprenaline is effective in treating obstructive airway diseases such as asthma, bronchitis, and emphysema. It acts as a bronchodilator through various administration routes—oral, intravenous, and inhalation. Notably, it exhibits a favorable side-effect profile compared to other bronchodilators, with reduced incidences of tremors, palpitations, and tachycardia .
Comparison of Bronchodilators
Bronchodilator | Efficacy | Side Effects | Notes |
---|---|---|---|
Hexoprenaline | Effective | Low | Superior to orciprenaline; equivocal results against salbutamol |
Salbutamol | Effective | Moderate | Commonly used but may cause more side effects |
Orciprenaline | Effective | Moderate | Less favored compared to hexoprenaline |
Treatment of Bronchospasm
Hexoprenaline is indicated for managing bronchospasm associated with chronic obstructive pulmonary disease (COPD) and asthma. Clinical studies have demonstrated its effectiveness in improving lung function and reducing symptoms in patients with these conditions .
Tocolytic Agent
Recent studies have highlighted hexoprenaline's role as a tocolytic agent in managing preterm labor. It has been shown to be comparably effective to other tocolytics like atosiban, with no significant adverse effects on neonatal outcomes .
Case Study: Efficacy in Preterm Labor
A retrospective study comparing hexoprenaline and atosiban found that while atosiban was more effective in the short term, hexoprenaline provided adequate long-term management without major complications .
Stability-Indicating Methods
Recent advancements in analytical methods for hexoprenaline include the development of stability-indicating ultra-performance liquid chromatography (UPLC) techniques. These methods are crucial for ensuring the quality and efficacy of pharmaceutical formulations containing hexoprenaline .
Comparative Studies
Comparative studies have shown that hexoprenaline has a comparable response rate to other tocolytic drugs while maintaining a lower incidence of side effects. This makes it a viable option for clinicians managing patients at risk of preterm labor .
Vorbereitungsmethoden
Hexoprenalin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 3,4-Dihydroxyphenylaceton mit Hexamethylendiamin beinhaltet. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol und Katalysatoren wie Salzsäure. Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab, wobei die Reaktionsbedingungen streng kontrolliert werden, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Hexoprenalin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu Chinonen oxidiert werden, die wichtige Zwischenprodukte in verschiedenen chemischen Prozessen sind.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amine umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen, um verschiedene Derivate zu bilden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsmittel wie Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wirkmechanismus
Hexoprenaline exerts its effects by stimulating beta 2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells in the airways and uterus, thereby alleviating bronchospasm and suppressing premature labor .
Vergleich Mit ähnlichen Verbindungen
Hexoprenalin wird häufig mit anderen Beta-2-Adrenozeptor-Agonisten wie Salbutamol, Orciprenalin und Fenoterol verglichen. Obwohl alle diese Verbindungen ähnliche Wirkmechanismen aufweisen, zeichnet sich this compound durch seine längere Wirkdauer und geringere Häufigkeit von Nebenwirkungen, insbesondere Herz-Kreislauf-Effekten, aus. Dies macht es in bestimmten klinischen Situationen zur bevorzugten Wahl .
Ähnliche Verbindungen
- Salbutamol
- Orciprenalin
- Fenoterol
Die einzigartigen Eigenschaften von this compound, wie seine Selektivität und Wirksamkeit, unterscheiden es von diesen ähnlichen Verbindungen .
Biologische Aktivität
Hexoprenaline is a selective β2-adrenergic agonist primarily used as a bronchodilator and tocolytic agent. Its pharmacological properties and clinical applications have been extensively studied, revealing significant biological activities that merit detailed examination.
Hexoprenaline exerts its effects by stimulating β2-adrenergic receptors, leading to smooth muscle relaxation in the bronchial passages and uterus. This action is crucial in managing conditions such as asthma and preterm labor. The binding of hexoprenaline to β2 receptors activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, which in turn facilitates bronchodilation and uterine relaxation.
Pharmacological Properties
- Bronchodilation : Hexoprenaline is effective in alleviating bronchospasm associated with obstructive airway diseases. Clinical studies have shown its efficacy comparable to other bronchodilators.
- Tocolytic Activity : As a tocolytic agent, hexoprenaline is used to delay preterm labor by relaxing uterine muscles. It has been shown to be effective in prolonging gestation without significant adverse effects on neonatal outcomes.
Comparative Efficacy in Tocolysis
A recent study compared hexoprenaline with atosiban, another tocolytic agent, assessing their efficacy and safety profiles:
- Study Design : 761 women were enrolled, receiving either hexoprenaline (374 women) or atosiban (387 women).
- Short-term Efficacy : Atosiban demonstrated higher efficacy within the first 48 hours (63.3% vs. 55.6% for hexoprenaline, p < 0.0001).
- Long-term Efficacy : No significant differences were observed in long-term tocolysis outcomes between the two groups (p = 0.466) .
Parameter | Hexoprenaline (n=374) | Atosiban (n=387) | p-value |
---|---|---|---|
Short-term efficacy | 208 (55.6%) | 245 (63.3%) | <0.0001 |
Long-term efficacy | 140 (69.0%) | 180 (69.7%) | 0.466 |
Maternal side effects | Tachycardia: 18% | Tachycardia: 8% | <0.018 |
Safety Profile
While hexoprenaline is generally well-tolerated, it has been associated with maternal side effects such as tachycardia and palpitations more frequently than atosiban . Long-term neonatal outcomes showed no significant differences between groups regarding neurodevelopmental impairments at two years follow-up.
Stability and Analytical Methodology
A stability-indicating UPLC method has been developed for hexoprenaline, demonstrating its stability under various conditions and providing a reliable means for quantifying the drug in formulations . The method's validation indicates high linearity and precision, essential for ensuring therapeutic efficacy.
Eigenschaften
IUPAC Name |
4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O6/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16/h5-8,11-12,21-30H,1-4,9-10,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLZNBCNGJWPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048322 | |
Record name | Hexoprenaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3215-70-1 | |
Record name | Hexoprenaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3215-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexoprenaline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003215701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexoprenaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08957 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexoprenaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXOPRENALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9L6B3W684 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
222-228 | |
Record name | Hexoprenaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08957 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Hexoprenaline?
A1: Hexoprenaline is a selective β2-adrenergic receptor agonist. [, ] This means it preferentially binds to and activates β2-adrenergic receptors, particularly those found in the uterus, bronchi, and vascular smooth muscle. This activation leads to relaxation of these smooth muscles.
Q2: How does Hexoprenaline affect uterine activity?
A2: By activating β2-adrenergic receptors in the uterine smooth muscle, Hexoprenaline causes relaxation, leading to a decrease in uterine contractions. [, ] This makes it valuable in the management of preterm labor.
Q3: What are the downstream effects of Hexoprenaline binding to β2-adrenergic receptors?
A3: Binding of Hexoprenaline to β2-adrenergic receptors triggers a cascade of intracellular events, primarily through the activation of adenylate cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately resulting in smooth muscle relaxation. [, ]
Q4: What is the molecular formula and weight of Hexoprenaline?
A4: The molecular formula of Hexoprenaline is C22H31NO4, and its molecular weight is 373.49 g/mol. []
Q5: Is there any spectroscopic data available for Hexoprenaline?
A5: While the provided research does not delve into specific spectroscopic data, various analytical techniques like UPLC® are used for its characterization and quantification. []
Q6: Has the stability of Hexoprenaline been studied under different conditions?
A6: Yes, studies have explored the stability of Hexoprenaline under various stress conditions, including hydrolytic (acid and base), oxidative, and thermal stress. This helps understand its degradation pathways and develop stable formulations. []
Q7: How does pregnancy affect the pharmacokinetics of Hexoprenaline?
A7: Studies in sheep models suggest that pregnancy can alter the pharmacokinetics of Hexoprenaline. Pregnant sheep tended to have smaller apparent volumes of distribution and lower total body clearance compared to non-pregnant sheep. []
Q8: Does Hexoprenaline cross the placenta?
A8: Research using radiolabeled Hexoprenaline in rabbits showed negligible fetal blood levels after maternal administration, suggesting limited placental transfer. [, ]
Q9: How is Hexoprenaline metabolized and excreted?
A9: The specific metabolic pathways and excretion routes of Hexoprenaline are not extensively discussed in the provided research.
Q10: What models have been used to study the efficacy of Hexoprenaline in preterm labor?
A10: Various animal models, particularly sheep, have been used to investigate the pharmacokinetics and efficacy of Hexoprenaline in the context of preterm labor. [, ]
Q11: What is the efficacy of Hexoprenaline compared to other tocolytics?
A11: Research suggests that Hexoprenaline is effective in suppressing premature labor, but its efficacy compared to other tocolytics like atosiban is debated. Some studies found atosiban to be more effective in prolonging pregnancy. [, , , ]
Q12: What are the potential maternal side effects of Hexoprenaline?
A12: Hexoprenaline administration can lead to maternal side effects, with tachycardia and palpitations being more frequent compared to other tocolytics like atosiban. [, ] Pulmonary edema, though rare, has also been reported. []
Q13: Are there any known long-term effects of Hexoprenaline on infants?
A13: While one study suggests a potential association between intrauterine Hexoprenaline exposure and an increased occurrence of infantile hemangiomas in preterm infants, further research is needed to confirm this link. []
Q14: What routes of administration are commonly used for Hexoprenaline?
A14: Hexoprenaline can be administered intravenously or orally. The choice of administration route depends on the clinical situation and desired therapeutic effect. []
Q15: What analytical methods are employed to quantify Hexoprenaline?
A15: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC®) are commonly used for the quantification of Hexoprenaline in various matrices. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.